molecular formula C27H28N4O3S B2728557 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide CAS No. 886888-60-4

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide

Cat. No.: B2728557
CAS No.: 886888-60-4
M. Wt: 488.61
InChI Key: MSLNVJJXOMIGCK-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked to a piperidine ring via a sulfonyl group, which is further connected to a phenyl moiety substituted with a 3,4-dimethylbenzamide (Figure 1). The benzimidazole-piperidine-sulfonyl-phenyl scaffold is designed to enhance target binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-18-7-8-21(17-19(18)2)27(32)28-22-9-11-23(12-10-22)35(33,34)31-15-13-20(14-16-31)26-29-24-5-3-4-6-25(24)30-26/h3-12,17,20H,13-16H2,1-2H3,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLNVJJXOMIGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various assays, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C28H37N3O3C_{28}H_{37}N_3O_3

Its structure includes a benzimidazole moiety, a piperidine ring, and a sulfonamide group, which are known to contribute to its biological properties.

Research indicates that compounds containing benzimidazole and piperidine structures often exhibit significant biological activity through various mechanisms:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it interacts with DNA, potentially inhibiting DNA-dependent enzymes, which is critical in cancer cell growth regulation .
  • Antimicrobial Activity : Preliminary tests have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using broth microdilution methods, revealing notable activity against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

A series of studies have evaluated the antitumor effects of derivatives similar to this compound. The following table summarizes the findings from various assays:

Compound Cell Line IC50 (μM) Assay Type
Compound 8A5496.75 ± 0.192D
Compound 8HCC8276.26 ± 0.332D
Compound 9NCI-H3580.85 ± 0.052D
Compound 15MRC-5Non-active2D

These results indicate that while some compounds exhibit potent antitumor activity, they also affect normal cells (e.g., MRC-5), highlighting the need for further structural optimization to enhance selectivity and reduce toxicity .

Antimicrobial Activity

The antimicrobial profile was assessed against several pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Saccharomyces cerevisiae128 μg/mL

These findings suggest that the compound possesses moderate antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent .

Case Studies

In a recent study focusing on the synthesis and biological evaluation of similar compounds, researchers observed that modifications to the benzimidazole structure significantly influenced antitumor activity. For instance, substituents on the piperidine ring enhanced binding affinity to DNA, leading to improved efficacy against specific cancer cell lines .

Another case study highlighted the use of these compounds in animal models, where they demonstrated significant tumor reduction at submicromolar doses without severe side effects .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C23H28N4O3S
  • Molecular Weight : 440.6 g/mol
  • Structural Features : It contains a benzimidazole moiety, which is known for its biological activity, particularly in modulating various receptor systems.

Anticancer Activity

Research indicates that compounds with benzimidazole structures exhibit promising anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The sulfonamide group in this compound may enhance its ability to interact with target proteins, making it a candidate for further investigation as a potential anticancer agent .

Neurological Disorders

The compound's structural similarity to known GABA-A receptor modulators suggests potential applications in treating neurological disorders. Studies have identified benzimidazole derivatives as positive allosteric modulators of GABA-A receptors, which play a crucial role in neurotransmission and could be beneficial in managing conditions such as anxiety and epilepsy .

Kinase Inhibition

The presence of the piperidine and sulfonamide groups suggests that this compound may act as a kinase inhibitor. Kinases are critical in various signaling pathways related to cancer and other diseases. Preliminary studies on similar compounds have shown that they can effectively inhibit RET kinase activity, which is implicated in certain types of cancer .

Case Study 1: Antitumor Effects

In a study involving benzamide derivatives, several compounds demonstrated significant antitumor effects in vitro and in vivo. The compounds were evaluated for their ability to induce apoptosis in cancer cell lines, with some showing remarkable efficacy at low concentrations. The specific role of the sulfonamide group was highlighted as enhancing the interaction with cellular targets .

Case Study 2: Modulation of GABA-A Receptors

A series of benzimidazole derivatives were tested for their effects on GABA-A receptors. Compounds similar to N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide showed improved metabolic stability and reduced hepatotoxicity compared to traditional modulators. This finding opens avenues for developing safer therapeutic agents for neurological conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Implications
Compound Name/ID Core Structure Key Substituents Potential Implications Reference
Target Compound Benzimidazole-piperidine-sulfonyl-phenyl 3,4-Dimethylbenzamide Enhanced lipophilicity; potential for improved CNS penetration or protein binding
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide () Benzimidazole-phenyl 2-Methoxybenzamide Reduced steric hindrance; methoxy group may influence hydrogen bonding
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(4-methoxyphenyl)benzamide () Benzimidazole-propenyl-phenyl 4-Methoxyphenyl Conjugated system may enhance fluorescence or π-π stacking interactions
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (12c, ) Benzimidazole-phenyl-formamidine 4-Chlorophenyl Chlorine atom increases electronegativity; formamidine may chelate metal ions
N-(4-(Benzo[d]imidazol-2-yl)phenyl)-2-(4-arylpiperazin-1-yl)acetamide () Benzimidazole-phenyl-piperazine-acetamide Piperazine-acetamide Piperazine enhances solubility; acetamide linker may reduce steric bulk
Key Observations:
  • The 3,4-dimethylbenzamide group contrasts with methoxy () or chlorine () substituents, likely increasing metabolic stability compared to electron-withdrawing groups .
  • Piperidine vs. piperazine (): Piperidine’s lower basicity may reduce off-target interactions compared to piperazine derivatives .
Table 2: Reported Activities of Analogs
Compound Type/ID Activity IC50/EC50/Inhibition (%) Key Finding Reference
Benzimidazole-triazole () Quorum sensing inhibition 64–66% at 250 mM Low cytotoxicity in kidney cells; docking studies suggest LasR receptor binding
Formamidine (12c, ) Antitumor Structural similarity to kinase inhibitors; IR and NMR data confirmed purity
Piperazine-acetamide () Antimicrobial Broad-spectrum activity against Gram-positive bacteria
Insights:
  • Dimethylbenzamide could reduce metabolic oxidation compared to methoxy groups (), extending half-life .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound ID/Type Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility
Target Compound ~550 (estimated) ~3.5 Low (lipophilic)
347.39 2.8 Moderate in THF
(Compound 13) 451.48 258–260 3.1 Poor in water
(12c) ~400 (estimated) 110–115 3.9 Low
Notes:
  • The target compound’s higher molecular weight and logP suggest lower aqueous solubility but improved membrane permeability versus smaller analogs.
  • Piperidine-sulfonyl linkage may enhance thermal stability compared to propenyl-linked compounds () .

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